4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H10N4O7S2 and its molecular weight is 434.4. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds with nitro and sulfonyl groups, have been investigated for their antitumor activities. A review highlighted the significance of bis(2-chloroethyl)amino derivatives of imidazole and related structures in the search for new antitumor drugs, presenting data on active compounds that have undergone preclinical testing stages. These structures are of interest for synthesizing compounds with various biological properties, suggesting potential antitumor applications for related nitro-sulfonyl compounds (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Environmental Stability and Degradation
Research on nitisinone, a compound with nitro functional groups, focused on its environmental stability and degradation products under various conditions. The study employed LC-MS/MS to identify degradation pathways, revealing the formation of stable by-products. This research suggests the importance of understanding the environmental behavior of nitro-containing compounds, which could extend to the stability and degradation studies of similar compounds like 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, Marta, 2019).
Synthetic Applications
The synthesis of various heterocyclic compounds showcases the utility of related structural moieties in creating a range of materials with potential applications in pharmaceuticals and materials science. For instance, the practical synthesis of 5,5′-Methylene-bis(benzotriazole), which is an intermediate in preparing metal passivators and light-sensitive materials, illustrates the versatility of nitro and sulfonyl containing compounds in synthetic applications (Gu, H., Yu, B., Zhang, P., & Xu, Wei-Ming, 2009).
Biological Applications
The study of DNA minor groove binders, including compounds with nitro groups, highlights the biological significance of these structures in designing drugs that target specific DNA sequences. This research can provide a framework for studying similar compounds for their interactions with biological macromolecules and potential applications in drug design (Issar, U., & Kakkar, R., 2013).
Mechanism of Action
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Based on the biological activities of similar compounds, it could potentially lead to a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, the compound can interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species levels . Additionally, it can bind to proteins involved in cell signaling pathways, altering their activity and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can alter gene expression profiles, resulting in changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cytotoxic effects, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
4-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O7S2/c21-15(10-1-3-11(4-2-10)19(22)23)18-16-17-9-14(28-16)29(26,27)13-7-5-12(6-8-13)20(24)25/h1-9H,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKAUZXOXUREJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.